molecular formula C24H29F2NO7 B2488295 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate CAS No. 1396877-19-2

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate

Cat. No.: B2488295
CAS No.: 1396877-19-2
M. Wt: 481.493
InChI Key: PTESJNJUDSGLOA-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate is a synthetic organic compound. It is characterized by the presence of a piperidine ring substituted with a difluorobenzyl group and a dimethoxybenzyl group. The oxalate salt form is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a 3,4-difluorobenzyl halide.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via an etherification reaction using a suitable dimethoxybenzyl alcohol and a base.

    Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzyl rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, bases, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohols or carboxylic acids, while reduction could produce benzylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate involves its interaction with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine hydrochloride
  • 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine sulfate

Uniqueness

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the oxalate salt form can also influence its solubility and stability, making it suitable for specific applications.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2NO3.C2H2O4/c1-26-19-9-18(10-20(12-19)27-2)15-28-14-16-5-7-25(8-6-16)13-17-3-4-21(23)22(24)11-17;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTESJNJUDSGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC(=C(C=C3)F)F)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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